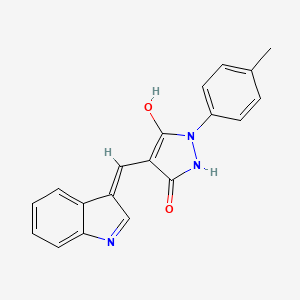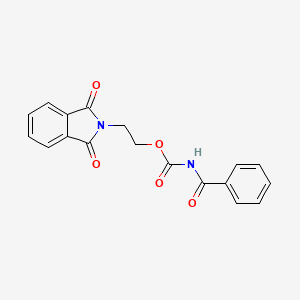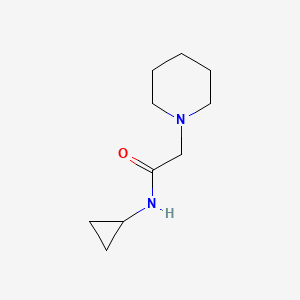
4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as compound 1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a pyrazolidinedione derivative that has been synthesized using a simple and efficient method.
作用机制
The mechanism of action of 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 is not fully understood. However, it has been proposed that it exerts its biological activity through the inhibition of various enzymes and proteins involved in cell signaling pathways. It has been shown to inhibit the activity of DNA topoisomerase I and II, which are enzymes involved in DNA replication and transcription. In addition, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit significant biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit DNA topoisomerases. In addition, it has been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus. Furthermore, it has been found to exhibit significant antioxidant activity, which is attributed to its ability to scavenge free radicals.
实验室实验的优点和局限性
Compound 1 has several advantages for lab experiments. It is a synthetic 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione that can be easily synthesized using a simple and efficient method. It exhibits significant biological activity, which makes it a potential candidate for drug development. However, there are also some limitations associated with the use of 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 in lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1. One potential direction is to investigate its potential as a fluorescent probe for detecting metal ions. Another direction is to investigate its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of COX-2. Furthermore, the development of more efficient synthesis methods for 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 could lead to its use in drug development. Finally, further studies are needed to fully understand the mechanism of action of 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 is a synthetic 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione that has gained significant attention in recent years due to its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antiviral, and antimicrobial activities, as well as potential as an anti-inflammatory and antioxidant agent. While there are some limitations associated with its use in lab experiments, it has several advantages that make it a potential candidate for drug development. Furthermore, there are several future directions for the study of 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1, which could lead to its use in various fields of scientific research.
合成方法
The synthesis of 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 involves the reaction between 4-methylbenzaldehyde and 1H-indole-3-carbaldehyde, followed by the reaction with ethyl acetoacetate and hydrazine hydrate. The final product is obtained after purification using column chromatography. This method is simple, efficient, and provides a high yield of the desired product.
科学研究应用
Compound 1 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antiviral, and antimicrobial activities. In addition, it has been shown to have potential as an anti-inflammatory and antioxidant agent. Furthermore, 4-(1H-indol-3-ylmethylene)-1-(4-methylphenyl)-3,5-pyrazolidinedione 1 has been investigated for its potential use as a fluorescent probe for detecting metal ions.
属性
IUPAC Name |
3-hydroxy-4-[(Z)-indol-3-ylidenemethyl]-2-(4-methylphenyl)-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-6-8-14(9-7-12)22-19(24)16(18(23)21-22)10-13-11-20-17-5-3-2-4-15(13)17/h2-11,24H,1H3,(H,21,23)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOYVJGCMKBTRQ-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N2)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=O)N2)/C=C/3\C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5964052.png)
![2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B5964055.png)
![N-(4-bromophenyl)-2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5964060.png)


![N-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5964078.png)
![3-(6-fluoro-1H-indol-1-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5964083.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5964103.png)
![3-[5-(3-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5964108.png)
![(3-chlorobenzyl){[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5964116.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5964127.png)
![N,N-dimethyl-3-{4-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B5964141.png)
![3-{1-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B5964154.png)